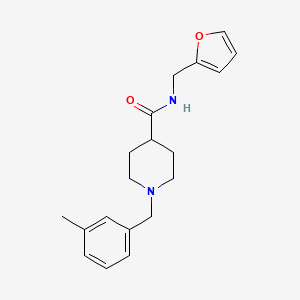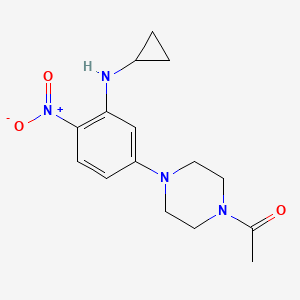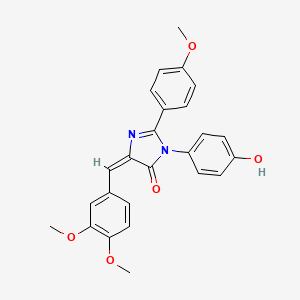
N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide, also known as NFPS, is a selective antagonist of the glutamate transporter EAAT2. This compound has been widely studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
作用機序
N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide acts as a selective antagonist of the glutamate transporter EAAT2, which is responsible for removing excess glutamate from the synaptic cleft. By inhibiting the activity of EAAT2, this compound increases the concentration of extracellular glutamate, which can lead to increased excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including increased glutamate release, decreased glutamate uptake, and increased neuronal excitability. These effects have been implicated in the therapeutic benefits of this compound in various neurological disorders.
実験室実験の利点と制限
One of the major advantages of N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide as a research tool is its selectivity for EAAT2, which allows for specific modulation of glutamate signaling. However, this compound has also been shown to have off-target effects on other glutamate transporters, which can complicate interpretation of experimental results. Additionally, the pharmacokinetics of this compound can be challenging, as it has poor solubility and bioavailability.
将来の方向性
There are several potential future directions for research on N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide. One area of interest is in the development of more selective and potent EAAT2 antagonists for use in therapeutic applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic benefits in various neurological disorders. Finally, the development of more effective delivery methods for this compound could improve its pharmacokinetic properties and increase its potential as a therapeutic agent.
合成法
N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of 2-furylmethylamine with 3-methylbenzyl chloride, followed by the reaction with piperidinecarboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified and crystallized to obtain pure this compound.
科学的研究の応用
N-(2-furylmethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been extensively studied in various in vitro and in vivo models to investigate its potential therapeutic benefits. One of the major applications of this compound is in the treatment of epilepsy, where it has been shown to reduce seizure activity in animal models. This compound has also been studied for its potential neuroprotective effects in stroke and traumatic brain injury.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-15-4-2-5-16(12-15)14-21-9-7-17(8-10-21)19(22)20-13-18-6-3-11-23-18/h2-6,11-12,17H,7-10,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVVBYQNBMAVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl [5-(4-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4897052.png)
![ethyl 7-cyclopropyl-1-methyl-3-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4897054.png)
![ethyl 5-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-[(3-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4897057.png)

![3-[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(5-chloro-2-methylphenyl)-2-cyanoacrylamide](/img/structure/B4897071.png)
![1-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B4897079.png)
![3-[(4-tert-butylphenyl)thio]-1-(1-piperidinyl)anthra-9,10-quinone](/img/structure/B4897097.png)
![1-(4-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4897103.png)
![ethyl 1-[(4'-nitro-4-biphenylyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4897114.png)

![2-[(2-fluorobenzoyl)amino]-N,N,6-trimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4897134.png)
![6-(2-methoxyphenyl)-3-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4897141.png)
